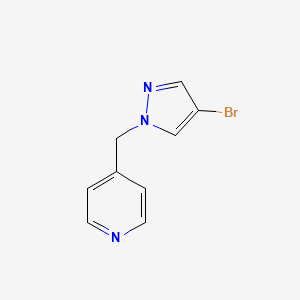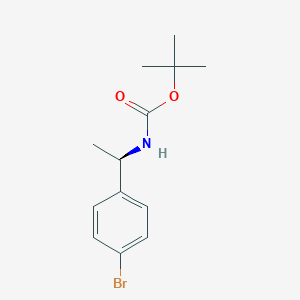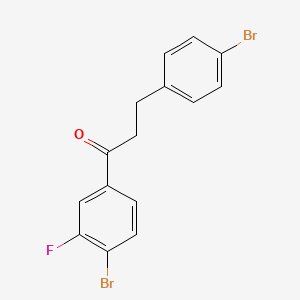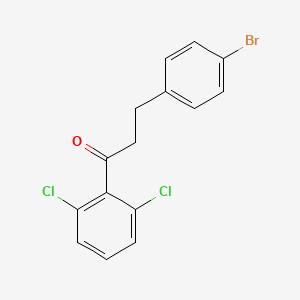
4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine
Descripción general
Descripción
“4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine” is a compound that has been used in the preparation of various pharmaceutical and biologically active compounds . It is a pyrazole derivative and is reported to react with titanium tetrachloride to afford binary adducts . It is also involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a bromopyrazole group attached to a pyridine ring . The InChI code for this compound is1S/C8H6BrN3/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6H . Chemical Reactions Analysis
“this compound” is a pyrazole derivative and is reported to react with titanium tetrachloride to afford binary adducts . It is also involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Physical and Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 224.06 .Aplicaciones Científicas De Investigación
Photoreactions and Proton Transfer
4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine and its derivatives are studied for their unique photoreactions and proton transfer capabilities. Research on similar compounds like 2-(1H-pyrazol-5-yl)pyridine (PPP) has shown they can exhibit multiple types of photoreactions, including excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer in complexes with alcoholic partners. These processes are crucial for understanding photochemical and photophysical behaviors in various applications (Vetokhina et al., 2012).
Ligand Binding and Complex Formation
Compounds similar to this compound are used to create ligands for metal binding. For instance, derivatives like 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine react with dipicolylamine, forming ligands that can complex with metals like palladium or platinum. These complexes are studied for their spin states and thermal transitions, which are crucial in materials science and catalysis (Tovee et al., 2010).
Synthesis and Characterization
Various methods are employed for synthesizing and characterizing derivatives of this compound. For example, a bifunctional chelate intermediate of this compound has been synthesized for use in time-resolved fluorescence immunoassay, a technique important in biological sensing and diagnostics (Pang Li-hua, 2009).
Photoluminescence and Electroluminescence
These compounds are also explored for their photoluminescence and electroluminescence properties. Studies on similar iridium(III) complexes with tetrazolate chelate ligands, including derivatives of pyrazolylpyridine, reveal a wide range of emission properties, which are significant for developing organic light-emitting devices and biological markers (Stagni et al., 2008).
Catalysis and Biological Applications
Derivatives of this compound are also significant in catalysis and biological applications. They have been used to synthesize fused polycyclic compounds via regioselective reactions, which have applications in pharmaceuticals and materials science (Nikpassand et al., 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their broad range of biological activities .
Mode of Action
It is suggested that the strong hydrogen bonding interactions between the nh moiety of the pyrazole ring and the residual amino acids in the active site of the enzyme could play a role .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological effects .
Result of Action
It is known that pyrazole derivatives can have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propiedades
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBLWTXWXBNOCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675299 | |
| Record name | 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179798-11-8 | |
| Record name | 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Bromo-1-(phenylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522655.png)
![5-Bromo-4'-methyl-[2,3']bipyridinyl](/img/structure/B1522658.png)




![5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522665.png)
![3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1522666.png)



